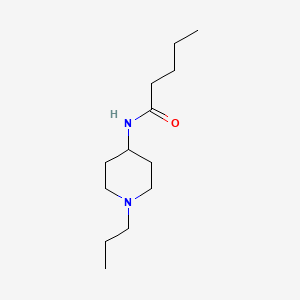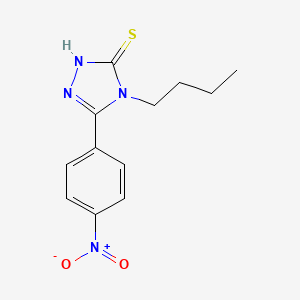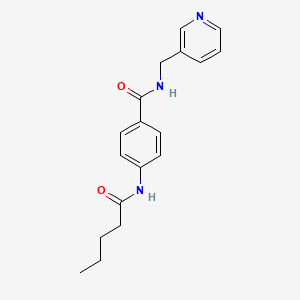![molecular formula C19H19N3O3 B4834961 1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4834961.png)
1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
描述
1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide, also known as AP5, is a synthetic compound that has been extensively studied for its potential use in scientific research. AP5 belongs to the class of NMDA receptor antagonists and is used to study the role of the NMDA receptor in various physiological and pathological conditions.
作用机制
1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide is a competitive antagonist of the NMDA receptor, which means that it binds to the same site as the endogenous ligand, glutamate, and blocks its action. The NMDA receptor is a type of ionotropic glutamate receptor that allows the influx of calcium into the cell when activated. This influx of calcium is important in synaptic plasticity, learning, and memory. By blocking the NMDA receptor, 1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide can modulate these processes.
Biochemical and Physiological Effects:
1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to block the induction of long-term potentiation (LTP) in the hippocampus, which is important in learning and memory. It has also been shown to block the induction of long-term depression (LTD), which is important in synaptic plasticity. 1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has also been shown to have neuroprotective effects in various models of neurological disorders, such as ischemia and traumatic brain injury.
实验室实验的优点和局限性
1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a specific and potent NMDA receptor antagonist, which allows for the selective modulation of the NMDA receptor. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of 1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide. It has been shown to have off-target effects on other receptors, such as the AMPA receptor, which may complicate the interpretation of results. It is also relatively expensive compared to other NMDA receptor antagonists.
未来方向
There are several future directions for the use of 1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide in scientific research. One area of interest is the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide can be used to study the role of the NMDA receptor in these conditions and potentially identify new therapeutic targets. Another area of interest is the development of more selective and potent NMDA receptor antagonists that can be used in combination with 1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide to further elucidate the role of the NMDA receptor in various physiological and pathological conditions.
科学研究应用
1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide is widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. NMDA receptors are important in synaptic plasticity, learning, and memory, and have been implicated in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. 1-[4-(acetylamino)phenyl]-5-oxo-N-phenyl-3-pyrrolidinecarboxamide is used to block the NMDA receptor and study its role in these conditions.
属性
IUPAC Name |
1-(4-acetamidophenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13(23)20-16-7-9-17(10-8-16)22-12-14(11-18(22)24)19(25)21-15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXDICNVFWPUSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-N'-(2,6-dimethylphenyl)thiourea](/img/structure/B4834880.png)
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4834892.png)
![N-(4-methoxyphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4834905.png)
![ethyl 3-(3-chlorobenzyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4834906.png)
![2-[(6-methylpyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4834913.png)


![4-methyl-7-(2-methylphenyl)-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4834936.png)

![N-(4-bromophenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4834945.png)

![3-chloro-4-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4834947.png)
![ethyl 1-(5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B4834964.png)
![methyl 4-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4834976.png)